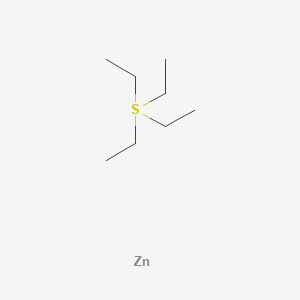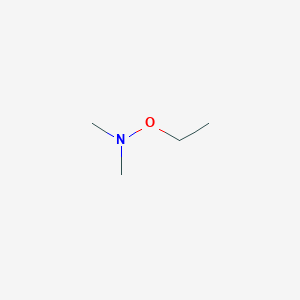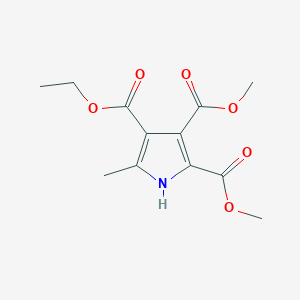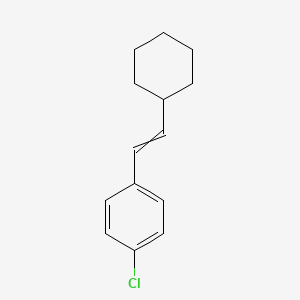
N,N-diethylethanamine;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to N,N-diethylethanamine .
Propanedioic acid can be synthesized through the hydrolysis of malononitrile or by the oxidation of propylene glycol. The hydrolysis of malononitrile is carried out in the presence of a strong acid or base, while the oxidation of propylene glycol involves the use of an oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced through the continuous alkylation of ammonia with ethanol in the presence of a catalyst. The process is optimized for high yield and purity . Propanedioic acid is produced on a large scale through the hydrolysis of malononitrile or the oxidation of propylene glycol, with the choice of method depending on the availability of raw materials and economic considerations .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Addition: It can react with alkyl halides to form quaternary ammonium salts.
Propanedioic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: It reacts with alcohols to form esters.
Decarboxylation: It can undergo thermal decarboxylation to form acetic acid.
Condensation: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Decarboxylation: Heat is applied to induce the reaction.
Major Products
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Esterification: Esters of propanedioic acid.
Decarboxylation: Acetic acid.
Scientific Research Applications
N,N-diethylethanamine;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Propanedioic acid exerts its effects through its carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions. It can act as a proton donor in acid-base reactions and can form esters and amides through condensation reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar nucleophilic properties.
N-ethylethanamine: A secondary amine with similar reactivity.
N-methyl-1-propanamine: A secondary amine with similar chemical behavior.
Uniqueness
N,N-diethylethanamine is unique due to its tertiary amine structure, which provides steric hindrance and affects its reactivity compared to secondary amines. Propanedioic acid is unique due to its dicarboxylic acid structure, which allows it to participate in a wider range of chemical reactions compared to monocarboxylic acids .
Properties
CAS No. |
110073-23-9 |
|---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N,N-diethylethanamine;propanedioic acid |
InChI |
InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
URUIQEVROMVWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
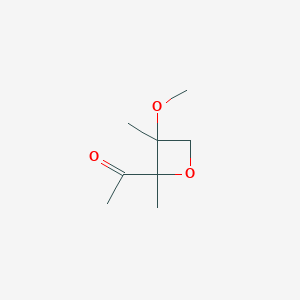
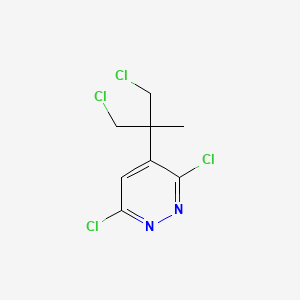

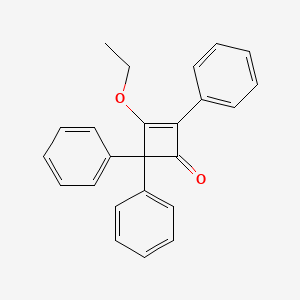
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
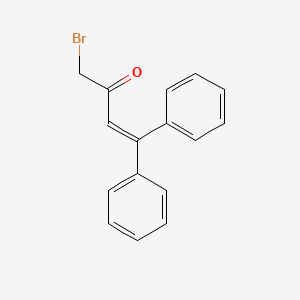

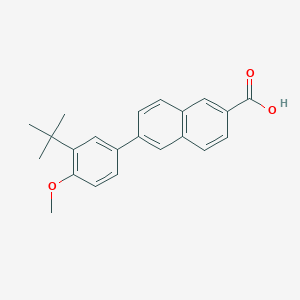
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
